3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, fluorine, and sulfur atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the benzamide structure. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the use of thiourea derivatives and halogenating agents is common in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .
Scientific Research Applications
3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms in its structure can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(1-(3-(4-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)benzamide
- 3-bromo-N-(2,2,2-trichloro-1-(3-(4-iodo-phenyl)-thioureido)-ethyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific combination of halogen atoms and the presence of a carbothioyl group.
Properties
Molecular Formula |
C16H12BrCl3FN3OS |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12BrCl3FN3OS/c17-10-3-1-2-9(8-10)13(25)23-14(16(18,19)20)24-15(26)22-12-6-4-11(21)5-7-12/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI Key |
PSEPATTZRKXKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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